molecular formula C11H10O3 B6166606 (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid CAS No. 7103-80-2

(1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid

Cat. No.: B6166606
CAS No.: 7103-80-2
M. Wt: 190.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid (CAS 7103-80-2) is a high-purity chemical intermediate serving critical roles in pharmaceutical development and biochemical research . This indanone-based scaffold is a versatile building block for synthesizing more complex organic molecules, with its structure allowing for various chemical modifications, as evidenced by the availability of several substituted derivatives like bromo, chloro, and methyl analogues . Researchers utilize this compound in exploring structure-activity relationships and developing novel pharmacologically active substances. The compound is offered with a typical purity of 99% and is supplied in various packaging options, including bottles and drums, to suit different research and development scales . This product is intended for research applications and is not classified for personal or commercial use outside of a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-oxo-1,2-dihydroinden-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(8)14/h1-4,8H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKDCMMVYKIYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60449613
Record name (1-Oxo-indan-2-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7103-80-2
Record name (1-Oxo-indan-2-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60449613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Oxo 2,3 Dihydro 1h Inden 2 Yl Acetic Acid and Its Precursors

Regioselective and Stereoselective Synthesis of the 2,3-Dihydro-1H-indene Core

The formation of the 2,3-dihydro-1H-indene (indanone) core is a critical first step. A variety of cyclization reactions are employed, with the Friedel-Crafts reaction being a common and historical method. nih.gov Modern advancements, however, have led to the development of more efficient and selective catalytic processes.

Asymmetric Approaches to the Indanone Ring System

Achieving enantioselectivity in the synthesis of the indanone ring is crucial for accessing chiral derivatives. Several powerful asymmetric methods have been developed to this end.

One notable strategy involves the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives. This method, utilizing chiral ligands such as MonoPhos, provides access to enantioenriched 3-aryl-1-indanone derivatives in high yields and with excellent enantioselectivities. rsc.org

Another effective approach is the nickel-catalyzed reductive cyclization of enones. This method has demonstrated versatility and provides indanones with high enantiomeric induction. rsc.org Furthermore, the Corey–Bakshi–Shibata (CBS) reduction of indanone derivatives offers a reliable route to enantiomerically enriched indanols, which can then be oxidized to the corresponding chiral indanones. acs.org

Phase-transfer catalysis has also emerged as a powerful tool for the asymmetric synthesis of indanone derivatives. The use of chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts can effectively control the stereochemical outcome of alkylation reactions leading to the formation of the indanone core.

Asymmetric MethodCatalyst/LigandKey Features
Rhodium-catalyzed intramolecular 1,4-additionRhodium / MonoPhosHigh yields and excellent enantioselectivities for 3-aryl-1-indanones.
Nickel-catalyzed reductive cyclizationNickel catalystHigh enantiomeric induction.
Corey–Bakshi–Shibata (CBS) reductionChiral oxazaborolidineEnantioselective reduction of prochiral ketones to chiral alcohols.
Phase-transfer catalysisChiral quaternary ammonium saltsControl of stereochemistry in alkylation reactions.

Enantioselective Functionalization at the C-2 Position of the Indanone Core

Introducing substituents at the C-2 position of the pre-formed indanone ring in an enantioselective manner is a key challenge. Organocatalysis and transition-metal catalysis have provided elegant solutions.

Organocatalytic approaches , employing chiral amines or phosphoric acids, can facilitate the enantioselective α-functionalization of indanones. These methods often proceed through the formation of chiral enamines or enolates, which then react with electrophiles.

Palladium-catalyzed asymmetric α-arylation of 1-indanone (B140024) enolates has been successfully demonstrated. The use of chiral phosphine ligands is crucial for achieving high enantioselectivity in these transformations. Similarly, rhodium-catalyzed asymmetric conjugate addition reactions to 2-methylene-1-indanone can be employed to introduce a variety of functional groups at the C-2 position with excellent stereocontrol.

Carboxylic Acid Group Incorporation Strategies at the C-2 Position

Once the chiral indanone core is established, the next critical step is the introduction of the acetic acid moiety at the C-2 position. Several classical and modern synthetic strategies can be employed for this transformation.

Carbonylation and Carboxylation Routes

Palladium-catalyzed carbonylation of a suitable precursor, such as a 2-halo-1-indanone, in the presence of carbon monoxide and an appropriate nucleophile can directly introduce a carboxylic acid or ester functionality. This method offers a direct and atom-economical route to the desired product. rsc.orgscilit.com

Direct carboxylation of a pre-formed indanone enolate with carbon dioxide represents another attractive strategy. This approach is highly atom-economical but can be challenging due to the thermodynamics of the reaction. The use of potent organometallic reagents or specific catalytic systems can facilitate this transformation.

Chain Elongation Methodologies for the Acetic Acid Moiety

Traditional chain elongation methods remain highly relevant for the synthesis of (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid.

The malonic ester synthesis is a classic and reliable method. This involves the alkylation of diethyl malonate with a 2-halo-1-indanone, followed by hydrolysis and decarboxylation to yield the desired acetic acid derivative. This multi-step sequence offers good control over the final product structure. rsc.org

The Reformatsky reaction provides an alternative route. This reaction involves the treatment of 1-indanone with an α-haloester, such as ethyl bromoacetate, in the presence of zinc metal. The resulting β-hydroxy ester can then be dehydrated and reduced to afford the target acetic acid. researchgate.netpreprints.org

StrategyReagentsKey Features
Palladium-catalyzed carbonylation2-halo-1-indanone, CO, Pd catalystDirect and atom-economical. rsc.orgscilit.com
Direct carboxylation1-indanone enolate, CO2Highly atom-economical, but can be challenging.
Malonic ester synthesis2-halo-1-indanone, diethyl malonateClassic, reliable, multi-step method. rsc.org
Reformatsky reaction1-indanone, ethyl bromoacetate, ZnForms a β-hydroxy ester intermediate. researchgate.netpreprints.org

Green Chemistry Principles and Methodologies in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in modern organic synthesis. For the synthesis of this compound, several strategies can be employed to enhance the environmental sustainability of the process.

The use of greener solvents is a key consideration. Solvents such as 4-methyltetrahydropyran (4-MeTHP) are being explored as safer alternatives to traditional ethereal solvents. The development of solvent-free reaction conditions, where possible, is an even more desirable goal.

Atom economy is another central principle of green chemistry. Methodologies such as direct carboxylation and catalytic carbonylation are inherently more atom-economical than multi-step sequences that generate stoichiometric byproducts. Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a primary objective.

The use of catalytic methods over stoichiometric reagents is a cornerstone of green chemistry. The asymmetric catalytic methods discussed in section 2.1.1 are prime examples of this principle in action. Furthermore, the development of biocatalytic methods , utilizing enzymes to perform specific transformations, offers the potential for highly selective and environmentally benign syntheses. The use of microwave irradiation and ultrasound as alternative energy sources can also contribute to greener synthetic protocols by reducing reaction times and energy consumption. nih.gov

Finally, the choice of starting materials and reagents with reduced toxicity and environmental impact is crucial. The principles of designing safer chemicals and reducing the generation of hazardous waste should guide the entire synthetic planning process.

Catalyst Development for Sustainable Production (e.g., Supramolecular Catalysis, Transition-Metal-Free Methods)

Recent advancements in catalysis have paved the way for more sustainable production of indanone derivatives. A notable development is the use of supramolecular catalysts, such as β-cyclodextrin, which can facilitate reactions in water at ambient temperatures. This approach has been successfully employed in the synthesis of indeno[1,2-b]quinoxaline derivatives from 2-indanone precursors, offering a milder, simpler, and less toxic alternative to traditional methods. nrochemistry.comwikipedia.orgorganicchemistrytutor.com The reusability of β-cyclodextrin further enhances the green credentials of this methodology. wikipedia.orgorganicchemistrytutor.com

Transition-metal-free methods have also gained prominence in the synthesis of indanones, providing alternatives to potentially toxic and expensive metal catalysts. organic-chemistry.org L-proline, an environmentally benign organocatalyst, has been shown to be effective in the intramolecular hydroacylation of 2-vinylbenzaldehydes to yield indanones under metal- and additive-free conditions. nih.gov This approach offers a greener synthetic pathway to the indanone scaffold with good to excellent yields. nih.gov Furthermore, metal-free cascade reactions, such as the reductive Friedel–Crafts alkylation/cyclization of keto acids/esters, have been developed for the synthesis of indanones, featuring broad substrate generality and remarkable functional group tolerance under simple reaction conditions. organic-chemistry.org

Solvent-Free and Aqueous Reaction Conditions

The use of solvent-free and aqueous reaction conditions represents a significant step towards greener chemical synthesis by minimizing volatile organic compounds. Microwave-assisted solventless irradiation has been utilized in Friedel-Crafts protocols for the synthesis of indanones from phenols and α,β-unsaturated carboxylic acids, leading to a dramatic reduction in reaction time and improved yields.

The application of β-cyclodextrin as a supramolecular catalyst has enabled the synthesis of indeno[1,2-b]quinoxaline derivatives in water, demonstrating the feasibility of aqueous conditions for reactions involving indanone precursors. nrochemistry.comwikipedia.orgorganicchemistrytutor.com Additionally, a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway has been developed for the synthesis of 2,3-substituted indanones in water under mild and sustainable conditions. libretexts.org

Microwave-Assisted and Electrochemical Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. This technology has been successfully applied to the intramolecular Friedel-Crafts acylation for the synthesis of 1-indanones. openochem.org For instance, the microwave-assisted reaction of 3-arylpropionic acids catalyzed by a superacid in dichloromethane resulted in complete conversion to the corresponding indanone in just 60 minutes. openochem.org

Electrochemical methods offer another promising avenue for the sustainable synthesis of indanones by avoiding the need for chemical oxidants. An electrochemical oxidative sulfonylation-halogenation of 1,6-enynes has been reported to afford 1-indanone derivatives. organic-chemistry.org This method proceeds in a simple undivided cell and avoids the use of metal catalysts and chemical oxidants, with potassium iodide playing a multifaceted role as a redox catalyst, iodination reagent, and electrolyte. organic-chemistry.org

Cyclization Strategies for Indanone Formation

The construction of the indanone core is a critical step in the synthesis of this compound. Several powerful cyclization strategies have been refined to achieve this transformation with high efficiency and selectivity.

Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a cornerstone of indanone synthesis. openochem.org This reaction typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. openochem.org While traditionally requiring strong acids, modern variations have focused on more sustainable catalysts and conditions. For example, metal triflates have been used to catalyze the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids under microwave irradiation. koreascience.kr Niobium pentachloride (NbCl5) has also been employed as a Lewis acid to promote the one-step synthesis of indanones from a bifunctional electrophile and an aromatic ring under mild conditions. nih.gov

Catalyst/ReagentSubstrateConditionsYield
Triflic acid3-(4-methoxyphenyl) propionic acidCH2Cl2, Microwave, 80°C, 60 minQuantitative
Tb(OTf)33-Arylpropionic acidso-dichlorobenzene, 250°CUp to 74%
NbCl53,3-dimethylacrylic acid and aromatic substrateRoom TemperatureUp to 78%

Nazarov Cyclization

The Nazarov cyclization, an electrocyclic reaction of divinyl ketones, provides another important route to indanones. This reaction is typically catalyzed by strong Lewis or Brønsted acids. Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, a catalytic amount of SbF5 in the presence of ethanol has been shown to efficiently convert a mixture of phenylalkynes and aldehydes to 2,3-disubstituted indanones in a one-pot reaction.

Palladium-Catalyzed Annulation

Palladium-catalyzed annulation reactions have emerged as a versatile and powerful tool for the construction of the indanone skeleton. These methods often proceed via C-H activation and offer a high degree of functional group tolerance. One approach involves the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives, which establishes the indanone skeleton directly through C-H activation of the aldehyde group under mild conditions. Another strategy utilizes a palladium-catalyzed divergent reaction of primary benzamides with norbornene derivatives to synthesize indanones via a Catellani reaction involving sequential ortho-C–H alkylation and ipso-C–N bond cleavage.

Synthesis of the Acetic Acid Moiety

The introduction of the acetic acid side chain at the 2-position of the 1-indanone core is a key step in the synthesis of the final target molecule. A common and effective method involves the acylation of 1-indanone with a dialkyl carbonate, such as dimethyl carbonate or diethyl carbonate, in the presence of a base like sodium hydride to form an alkyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. This intermediate ester can then be hydrolyzed under acidic or basic conditions to yield this compound.

Alternatively, the Reformatsky reaction offers a pathway where an α-halo ester, such as ethyl bromoacetate, reacts with 1-indanone in the presence of zinc to form a β-hydroxy ester, which can be further processed to the target acetic acid derivative. nrochemistry.comorganic-chemistry.orgkoreascience.krwikipedia.org Another classical approach is the malonic ester synthesis, where 2-bromo-1-indanone can be reacted with a malonic ester, followed by hydrolysis and decarboxylation to introduce the acetic acid moiety. wikipedia.orgorganicchemistrytutor.comlibretexts.orgopenochem.orgorganic-chemistry.org

Elucidation of Reaction Mechanisms and Transformative Pathways of 1 Oxo 2,3 Dihydro 1h Inden 2 Yl Acetic Acid

Mechanistic Studies of Carbonyl Reactivity at C-1

The carbonyl group at the C-1 position of the indanone ring is a primary site for various chemical reactions due to its electrophilic nature. libretexts.org The reactivity of this ketone is significantly influenced by the adjacent aromatic ring and the acetic acid substituent at the C-2 position.

Enolization and Enolate Chemistry of the Indanone Ketone

The presence of α-hydrogens on the carbon atom adjacent to the carbonyl group allows (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid to undergo keto-enol tautomerism. rsc.org In the presence of a base, the α-hydrogen can be abstracted to form a resonance-stabilized enolate ion. libretexts.org This enolate is a powerful nucleophile and can participate in a variety of subsequent reactions. utdallas.edu The formation of the enolate is a critical step in many synthetic transformations of 1-indanone (B140024) derivatives. nih.gov

The equilibrium between the keto and enol forms is typically catalyzed by either acid or base. utdallas.edu Under basic conditions, a base removes a proton from the α-carbon to form the enolate. Under acidic conditions, the carbonyl oxygen is protonated, making the α-proton more acidic and susceptible to removal by a weak base. utdallas.edu

Nucleophilic Additions and Substitutions at the C-1 Carbonyl

The electrophilic carbon of the C-1 carbonyl group is susceptible to attack by various nucleophiles. libretexts.orgwikipedia.org Nucleophilic addition is a fundamental reaction of carbonyl compounds where the nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol.

Common nucleophilic addition reactions at the C-1 position include:

Reduction: Hydride reagents, such as sodium borohydride (B1222165) or lithium aluminum hydride, can reduce the ketone to a secondary alcohol. The hydride ion acts as a nucleophile, attacking the carbonyl carbon. vub.be

Grignard and Organolithium Reactions: Organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after acidic workup.

Wittig Reaction: The Wittig reaction utilizes phosphorus ylides to convert the ketone into an alkene. The ylide attacks the carbonyl carbon, leading to the formation of a four-membered ring intermediate (an oxaphosphetane), which then collapses to form the alkene and triphenylphosphine (B44618) oxide.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is another key site for chemical modification, enabling the synthesis of a variety of derivatives.

Esterification and Amidation Reaction Mechanisms

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods, with the Fischer esterification being a common approach. rug.nlmasterorganicchemistry.com This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.comyoutube.com An alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com After a series of proton transfers, a molecule of water is eliminated as a leaving group, and subsequent deprotonation yields the ester. masterorganicchemistry.comyoutube.com The use of a large excess of the alcohol can drive the equilibrium towards the product side. masterorganicchemistry.com

Reagent/CatalystReaction TypeProduct
Alcohol (e.g., Methanol (B129727), Ethanol) / Acid Catalyst (e.g., H₂SO₄)Fischer EsterificationEster
Thionyl Chloride (SOCl₂) followed by AlcoholAcyl Chloride Formation then EsterificationEster
Dicyclohexylcarbodiimide (B1669883) (DCC) / AlcoholCarbodiimide-mediated EsterificationEster

Amidation: The formation of an amide from the carboxylic acid typically requires the activation of the carboxyl group to generate a better leaving group, as the hydroxide (B78521) ion is a poor one. researchgate.net A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org The highly reactive acyl chloride then readily reacts with an amine in a nucleophilic acyl substitution reaction to form the corresponding amide. libretexts.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct amidation by activating the carboxylic acid.

Reagent/CatalystReaction TypeProduct
Thionyl Chloride (SOCl₂) followed by AmineAcyl Chloride Formation then AmidationAmide
Dicyclohexylcarbodiimide (DCC) / AmineCarbodiimide-mediated AmidationAmide
(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esterCoupling Agent-mediated AmidationAmide researchgate.net

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group and the release of carbon dioxide. For this compound, which is a β-keto acid derivative (the carboxylic acid is beta to the indanone carbonyl if considering the ring opening), decarboxylation can be a facile process, often promoted by heat. masterorganicchemistry.comyoutube.com The mechanism typically involves the formation of a cyclic transition state where the carboxyl proton is transferred to the carbonyl oxygen, leading to the elimination of CO₂ and the formation of an enol intermediate. masterorganicchemistry.comyoutube.com This enol then tautomerizes to the more stable keto form. youtube.com The rate of decarboxylation can be influenced by both acidic and basic conditions. youtube.com

Ring System Modification and Rearrangement Reactions

The indanone ring system itself can undergo various modifications and rearrangements, leading to the formation of more complex molecular architectures. These reactions often leverage the reactivity of the carbonyl group and the adjacent α-carbons.

Ring Expansion: A notable transformation of 1-indanone derivatives is ring expansion, which can be used to synthesize larger carbocyclic or heterocyclic systems. For instance, rhodium-catalyzed insertion of ethylene (B1197577) into the C-C bond of 1-indanones can lead to the formation of a benzocycloheptenone skeleton. nih.govscispace.com Similarly, reactions with alkynes can also result in ring expansion to form seven-membered carbocycles. scispace.comresearchgate.net A two-step ring expansion of 1-indanones has been developed to afford 2-halo-1-naphthols. nih.gov

Annulation Reactions: The 1-indanone core is a versatile building block for annulation reactions, where a new ring is fused onto the existing framework. These reactions can be used to construct a variety of fused- and spirocyclic frameworks. nih.govscispace.com For example, base-promoted reactions of 2-substituted 1-indanones with alkynes can lead to the formation of fused ring systems through a sequence of nucleophilic addition, intramolecular cyclization, and rearrangement steps. nih.govscispace.com

Rearrangements: Under certain conditions, 1-indanone derivatives can undergo skeletal rearrangements. For example, the homo-Nazarov-type cyclization of vinyl-cyclopropyl systems derived from 1-indanones can lead to the formation of fluorenones. nih.govscispace.com

Reaction TypeReagents/ConditionsResulting Structure
Ring Expansion[Rh(C₂H₄)₂Cl]₂, ligand, acidBenzocycloheptenone nih.govscispace.com
Ring ExpansionAlkynes, base or transition metal catalystFused seven-membered carbocycles scispace.comresearchgate.net
Ring ExpansionTwo-step sequence2-Halo-1-naphthols nih.gov
AnnulationAlkynes, baseFused- and spirocyclic frameworks nih.govscispace.com
Rearrangement (homo-Nazarov)p-TSA, heatFluorenone nih.govscispace.com

Indanone Ring Expansion and Contraction Studies

The five-membered cyclopentanone (B42830) ring of the indanone system is subject to ring expansion and contraction reactions, which are valuable synthetic strategies for accessing larger or smaller carbocyclic frameworks.

Ring Expansion:

A significant transformation of the 1-indanone core involves its expansion to form six-membered naphthol derivatives. A notable two-step method has been developed for the ring expansion of 1-indanones to yield 2-halo-1-naphthols. nih.gov This process demonstrates broad functional group tolerance and proceeds under mild conditions. nih.gov

The general mechanism, as applied to this compound, would proceed as follows:

Formylation: The first step involves a Vilsmeier-Haack type reaction. The ketone is treated with a formylating agent, such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to generate a β-chloro-α,β-unsaturated aldehyde intermediate. This reaction introduces the additional carbon atom required for the ring expansion.

Rearrangement and Aromatization: The intermediate, upon workup or further reaction, undergoes a rearrangement. The six-membered ring is formed, followed by elimination and tautomerization to yield the stable, aromatic 2-halo-1-naphthol product.

This transformation effectively converts the indanone framework into a naphthalene (B1677914) system, providing access to a different class of compounds. The reaction's versatility has been demonstrated across a range of substituted indanones. nih.gov

Table 1: Representative Ring Expansion of 1-Indanone Derivatives to 2-Halo-1-naphthols nih.gov

EntryStarting 1-IndanoneReagentsProductYield (%)
15-Methoxy-1-indanone1. POCl₃, DMF; 2. H₂O2-Chloro-6-methoxy-1-naphthol85
26-Bromo-1-indanone1. POBr₃, DMF; 2. H₂O2,7-Dibromo-1-naphthol78
31-Indanone1. POCl₃, DMF; 2. H₂O2-Chloro-1-naphthol92

This table illustrates the general applicability of the ring expansion reaction on various substituted 1-indanones, a reaction pathway that would be analogous for this compound.

Ring Contraction:

Ring contraction of the indanone system is less common but can be achieved through methods like the Favorskii rearrangement of an α-halo-ketone derivative. For this compound, this would first require selective halogenation at the C2 position, which could be challenging due to the existing acetic acid substituent. If the α-halo ketone could be formed, treatment with a base would induce a rearrangement to form a cyclopropanone (B1606653) intermediate, which would then open to yield a five-membered ring product with an exocyclic carboxylic acid, effectively leading to a derivative of benzocyclobutene.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, though its reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS):

In an electrophilic aromatic substitution reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. masterorganicchemistry.comlumenlearning.com The reactivity and regioselectivity of this process are governed by the electronic properties of the substituents already present on the ring.

The indanone system contains two key influencing groups:

The Carbonyl Group (C=O): This group is strongly electron-withdrawing due to the electronegativity of the oxygen atom. youtube.com It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from the ring through resonance and inductive effects. Electron-withdrawing groups are known as meta-directors. youtube.com

The Fused Alkyl Ring: The fused cyclopentane (B165970) portion of the molecule, along with the acetic acid side chain at the 2-position, acts as an alkyl substituent on the benzene ring. Alkyl groups are generally weakly activating and are ortho-, para-directors.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsElectrophilePredicted Major Product
NitrationHNO₃, H₂SO₄NO₂⁺(6-Nitro-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
BrominationBr₂, FeBr₃Br⁺(6-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺(6-Acyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
SulfonationFuming H₂SO₄SO₃(1-Oxo-2-(carboxymethyl)-2,3-dihydro-1H-indene-6-sulfonic acid)

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is fundamentally different from EAS and typically requires two key features:

A good leaving group (like a halide) on the aromatic ring.

The presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com

The parent molecule, this compound, does not possess a suitable leaving group on its aromatic ring, nor is the ring activated by potent electron-withdrawing groups like -NO₂. The carbonyl group alone provides only moderate activation. Consequently, the native compound is not expected to undergo SNAr reactions under standard conditions.

For SNAr to occur, the molecule would first need to be functionalized via an EAS reaction, for instance, through halogenation to introduce a chloro or bromo substituent. If a halogen were installed at the C6 position, SNAr would still be challenging due to the lack of strong ortho/para activation. However, if a halogen were at the C5 or C7 position (ortho or para to the carbonyl), nucleophilic displacement would become more feasible, albeit likely requiring forcing conditions (high temperatures, strong nucleophiles). The reaction proceeds through a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing carbonyl group. libretexts.org

Synthetic Derivatization and Analogue Development of 1 Oxo 2,3 Dihydro 1h Inden 2 Yl Acetic Acid

Structure-Activity Relationship (SAR) Studies via Systematic Structural Modifications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how a molecule's chemical structure relates to its biological activity. nih.gov For derivatives of the indanone scaffold, SAR studies have been crucial in identifying key structural features that govern potency and selectivity for various biological targets, including enzymes and receptors. nih.govnih.govacs.org

Systematic modifications of the indanone core, such as the introduction of substituents on the aromatic ring or alterations to the acetic acid side chain, can profoundly influence the molecule's physicochemical properties and its interaction with biological systems. For instance, in related indan (B1671822) structures, the addition of methoxy (B1213986) groups to the aromatic ring has been shown to significantly enhance analgesic activity. core.ac.uk Similarly, SAR studies on 1-indanone (B140024) derivatives have revealed that the nature and position of substituents are critical for their activity as acetylcholinesterase inhibitors and antiviral agents. nih.govnih.gov By methodically synthesizing and evaluating a series of analogues, researchers can build a comprehensive map of the chemical space around the parent compound, guiding the design of more effective and specific molecules.

The carboxylic acid group of (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid is a prime target for derivatization, allowing for the synthesis of esters and amides. These modifications are valuable for modulating properties such as lipophilicity, metabolic stability, and cell permeability, as well as for creating probes for biological investigation. ajchem-a.comsphinxsai.com

The synthesis of ester derivatives is typically achieved through Fischer-Speier esterification, reacting the parent acid with an alcohol under acidic catalysis, or by coupling the acid with an alcohol using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC). Amide derivatives are similarly prepared by coupling the carboxylic acid with primary or secondary amines. ajchem-a.com This reaction can be facilitated by converting the carboxylic acid to a more reactive intermediate, such as an acid chloride (using thionyl chloride), followed by reaction with the desired amine. researchgate.net These synthetic strategies allow for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's biological profile. nih.govresearchgate.net Amide derivatives, in particular, are of significant interest due to the prevalence of the amide bond in biological systems and their potential for forming key hydrogen bond interactions with target proteins. ajchem-a.com

The following table outlines representative amide derivatives of analogous indanone acetic acids and summarizes their observed biological activities, demonstrating the impact of these modifications.

Derivative ClassR Group (Amine)General Synthetic MethodObserved Biological Activity (in Analogous Systems)Reference
Primary Amides-NH₂Acid Chloride + AmmoniaAnti-inflammatory, Analgesic researchgate.net
Secondary Amides (Alkyl)-NH-CH₃DCC CouplingPotential modulation of CNS activity sphinxsai.com
Secondary Amides (Aryl)-NH-PhenylAcid Chloride + AnilineAnti-inflammatory, Antimicrobial researchgate.netresearchgate.net
Piperidine Amides-N(CH₂)₅EDC/HOBt CouplingPotent Acetylcholinesterase Inhibition nih.gov
Morpholine Amides-N(CH₂CH₂)₂OMixed Anhydride MethodBroad-spectrum antimicrobial properties sphinxsai.com

The 1-indanone scaffold is a versatile building block for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. nih.govrsc.org Annulation reactions, which involve the formation of a new ring fused to the existing indanone structure, can be used to construct a diverse array of polycyclic molecules. rsc.org These reactions typically utilize the reactivity of the ketone's α-carbon and the carbonyl group itself. nih.gov

Several strategies have been developed for heterocycle annulation on the indanone core:

Synthesis of Indenopyridines: A multi-component reaction involving 1-indanones, aromatic aldehydes, acetophenones, and ammonium (B1175870) acetate (B1210297) under microwave irradiation can produce highly substituted indenopyridine derivatives. rsc.org

Synthesis of Indenothiazoles and Indenoquinoxalines: The α-carbon of the indanone can be halogenated (e.g., with trichloroisocyanuric acid) to form an α-chloroindanone intermediate. This intermediate can then undergo base-mediated condensation with thiourea (B124793) or o-phenylenediamine (B120857) to yield fused indenothiazoles and indenoquinoxalines, respectively. rsc.org

Synthesis of Indeno[1,2-c]pyrazoles: The reaction of 1-indanone derivatives with hydrazines can lead to the formation of pyrazole (B372694) rings fused to the indane system. nih.govdocumentsdelivered.com

Formation of Spiro Heterocycles: The indanone core can also serve as a foundation for constructing spirocyclic systems, where a single carbon atom is shared between the indanone ring and a new heterocyclic ring. rsc.orgnih.gov For example, reactions with specific reagents can lead to the formation of spiro[indanone-isochromane-one] or spiro-imidazo pyridine-indene derivatives. rsc.orgnih.gov

These annulation strategies significantly expand the chemical diversity of compounds derived from the indanone scaffold, providing access to novel molecular frameworks for biological screening. rsc.orgnih.gov

Conjugation Strategies for Bioconjugation and Probe Development

The carboxylic acid of this compound provides a convenient attachment point, or "handle," for conjugation to other molecules. This process, known as bioconjugation, is used to create molecular probes and other advanced tools for biochemical and cellular research. By covalently linking the indanone derivative to a reporter molecule (like a fluorophore), an affinity tag (like biotin), or a larger biomolecule (like a peptide or protein), its distribution and interactions can be studied in complex biological systems.

The most common strategy for conjugating a carboxylic acid involves its activation to form a more reactive species that is susceptible to nucleophilic attack by an amine group on the molecule to be attached. A widely used method is the formation of an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide. The resulting NHS ester is stable enough to be isolated but readily reacts with primary amines at physiological pH to form a stable amide bond, releasing NHS as a byproduct. This robust and versatile chemistry allows for the efficient labeling of proteins, amine-functionalized surfaces, and other biological macromolecules.

Isotopic Labeling of this compound for Mechanistic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule, elucidate reaction mechanisms, and study drug-target interactions. chem-station.comclearsynth.com By replacing one or more atoms in this compound with a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), the compound becomes distinguishable by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy without significantly altering its chemical properties. clearsynth.com

Deuterium labeling is particularly common for metabolic and mechanistic studies. chem-station.com The introduction of deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction slows down if the bond to the labeled atom is broken in the rate-determining step. This effect can provide critical evidence for proposed reaction mechanisms. chem-station.com

For this compound, several positions are amenable to deuterium labeling:

α-Position to the Ketone: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be exchanged for deuterium under basic or acidic conditions using a deuterium source like deuterium oxide (D₂O).

Benzylic Positions: The protons on the C3 carbon, being benzylic, can also be targeted for exchange reactions.

Aromatic Ring: Direct hydrogen isotopic exchange (HIE) on the aromatic ring can be achieved using heterogeneous catalysts, such as Raney nickel, in the presence of a deuterium source. x-chemrx.com

Such labeled analogues are invaluable for in vivo and in vitro studies to track the molecule's absorption, distribution, metabolism, and excretion (ADME) profile and to identify its metabolic products. clearsynth.com

Polymer-Bound and Solid-Phase Synthesis of this compound Derivatives

Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries for high-throughput screening. This methodology involves attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of reactions. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away after each step.

While specific literature on the solid-phase synthesis of this compound derivatives is not prominent, a general strategy can be proposed based on established principles. A suitable starting material, such as a 3-arylpropionic acid derivative, could be anchored to a resin like a Merrifield or Wang resin via an ester linkage. The key intramolecular Friedel-Crafts acylation to form the 1-indanone ring could then be performed on the polymer-bound substrate. nih.govmdpi.com

Once the core indanone scaffold is attached to the resin, the acetic acid side chain could be introduced or modified. Subsequently, a diverse range of building blocks could be added to generate a library of derivatives, for example, by creating a variety of amides from the carboxylic acid function. After the desired synthetic sequence is complete, the final compounds are cleaved from the resin, purified, and collected for biological evaluation. This approach allows for the systematic and efficient exploration of the chemical space around the parent molecule, facilitating the discovery of analogues with improved properties.

Advanced Spectroscopic and Crystallographic Investigations of 1 Oxo 2,3 Dihydro 1h Inden 2 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid, ¹H and ¹³C NMR would provide initial information on the chemical environment of each proton and carbon atom. However, without experimental spectra, specific chemical shifts (δ), coupling constants (J), and signal multiplicities cannot be reported.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and determining the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. For this compound, cross-peaks would be expected between the protons on the indanone ring and the acetic acid side chain, confirming their connectivity through bonds.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of a carbon signal based on its attached proton's signal, and vice-versa.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For the target molecule, HMBC would show correlations from the methylene (B1212753) protons of the acetic acid group to the carbonyl carbon of the acid and to carbons within the indanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and preferred conformations in solution.

Without published research, no specific correlations or stereochemical assignments for this compound can be detailed.

Solid-State NMR Studies for Polymorph Characterization

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of active pharmaceutical ingredients (APIs). sigmaaldrich.com It can distinguish between different crystalline forms (polymorphs), as well as amorphous content, because the NMR signals are sensitive to the local electronic environment, which differs in each solid form. sigmaaldrich.comucdavis.edu

Should this compound exist in multiple polymorphic forms, ¹³C ssNMR would be expected to show distinct sets of chemical shifts for each polymorph. The presence of multiple peaks for a single carbon atom within a spectrum can indicate the presence of crystallographically inequivalent molecules in the crystal lattice. ucdavis.edu However, no ssNMR studies for this specific compound have been found.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.com

For this compound, the spectra would be expected to show characteristic absorption bands for:

C=O stretching (ketone): A strong band typically in the region of 1680-1720 cm⁻¹.

C=O stretching (carboxylic acid): A strong band, often broader, around 1700-1760 cm⁻¹.

O-H stretching (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers common in carboxylic acids.

C-H stretching (aromatic and aliphatic): Bands typically appearing just above and below 3000 cm⁻¹.

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

The precise positions and shapes of these bands, particularly the O-H and C=O bands, would offer insights into the extent and nature of intermolecular hydrogen bonding in the solid state. As complementary techniques, FT-IR and Raman would provide a more complete vibrational analysis. Specific experimental frequencies and assignments for this compound are not available in the searched literature.

Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule and its fragments. For this compound (C₁₁H₁₀O₃), HRMS would confirm its molecular formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. First, the precursor ion (the ionized molecule) is selected. It is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This process provides detailed structural information and confirms the identity of a compound.

The expected fragmentation of ionized this compound would likely involve characteristic losses, such as:

Loss of H₂O (water) from the carboxylic acid group.

Loss of •COOH or CO₂ + H• (the carboxylic acid group).

Cleavage of the C-C bond between the indanone ring and the acetic acid side chain.

Characteristic fragmentation of the indanone ring itself.

Elucidation of these specific pathways and the m/z values of the resulting fragments requires experimental MS/MS data, which could not be located for this compound.

X-ray Crystallography and Solid-State Structural Determination

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data regarding the single-crystal X-ray diffraction analysis of this compound could not be located in the public domain. Consequently, a definitive determination of its solid-state structure, including precise bond lengths, bond angles, and crystal packing information, remains to be published.

Polymorphism and Crystal Engineering of this compound

The study of polymorphism, the ability of a compound to exist in more than one crystal form, is crucial in understanding the physical and chemical properties of a substance. However, without experimental crystallographic data for this compound, no specific polymorphs have been identified or characterized.

Crystal engineering, which involves the design and synthesis of functional solid-state structures, relies on a thorough understanding of intermolecular interactions. While the molecular structure of this compound suggests the potential for hydrogen bonding via its carboxylic acid group and other non-covalent interactions, specific studies on the crystal engineering of this compound are not currently available in the literature.

Co-crystallization Studies with Host Molecules (e.g., Supramolecular Assemblies)

Co-crystallization is a technique used to form multi-component crystals with tailored properties. This approach is widely used in pharmaceutical sciences and materials science to improve characteristics such as solubility, stability, and bioavailability. A search for co-crystallization studies involving this compound and various host molecules did not yield any specific research articles or structural data. Therefore, there is no available information on the formation of supramolecular assemblies involving this particular compound.

Future research in these areas would be invaluable for a complete understanding of the solid-state chemistry of this compound.

Computational and Theoretical Chemistry Applied to 1 Oxo 2,3 Dihydro 1h Inden 2 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods can elucidate electron distribution, molecular orbital energies, and predict sites of reactivity, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict the thermodynamics and kinetics of chemical reactions. For a molecule like (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid, DFT could be employed to explore various potential reaction pathways, such as oxidation, reduction, or nucleophilic addition at the carbonyl group.

By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. umn.edu This allows for the determination of activation energies and reaction enthalpies, providing a quantitative prediction of the most favorable reaction pathways. For instance, a hypothetical DFT study could compare the energy barriers for the enolization of the ketone versus the addition of a nucleophile to the carbonyl carbon, offering insights into its chemical behavior under different conditions. The application of computational chemistry has a wide scope of utility, from large systems like proteins down to understanding individual bonding patterns between atoms. umn.edu

Illustrative Data Table: Hypothetical Reaction Energetics for this compound calculated using DFT

Reaction PathwayActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Keto-Enol Tautomerism15.2+5.4
Nucleophilic addition of CH₃Li8.7-25.1
Reduction with NaBH₄12.5-18.9

Note: The values in this table are hypothetical and for illustrative purposes only.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, a HOMO-LUMO analysis would reveal the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO would likely be concentrated on the electron-rich aromatic ring and the oxygen atoms, suggesting these as sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be localized on the carbonyl carbon and the carboxylic acid group, indicating these as the primary sites for nucleophilic attack. The HOMO-LUMO gap can also provide insights into the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at a longer wavelength.

Illustrative Data Table: Hypothetical Frontier Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.5
HOMO-LUMO Gap5.3

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of a molecule's dynamic behavior, including its conformational changes and interactions with a solvent. rsc.orgacs.org

For this compound, an MD simulation in an aqueous environment could reveal the preferred conformations of the acetic acid side chain relative to the indenone ring system. It would also provide insights into the solvation of the molecule, showing how water molecules arrange themselves around the polar carbonyl and carboxylic acid groups, as well as the nonpolar aromatic ring. rsc.org This information is crucial for understanding the molecule's solubility and how its shape and reactivity might be influenced by the solvent. acs.org

Docking Studies and Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to predict how a small molecule, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. acs.orgplos.org

In a hypothetical docking study, this compound could be docked into the active site of a relevant enzyme. The results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose, showing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein. nih.gov This information is invaluable for understanding the potential biological activity of the compound and for guiding the design of more potent analogs. nih.gov

Illustrative Data Table: Hypothetical Docking Results of this compound with a Target Protein

ParameterValue
Binding Energy (kcal/mol)-7.2
Number of Hydrogen Bonds3
Interacting ResiduesTyr84, Ser122, Asn155

Note: The values in this table are hypothetical and for illustrative purposes only.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org By identifying the physicochemical properties or structural features (descriptors) that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. wikipedia.orgdrugdesign.org

To develop a QSAR model for analogues of this compound, a set of structurally related compounds with known biological activities would be required. Various molecular descriptors, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. acs.org Such a model would be a valuable tool for designing new analogues with potentially improved activity. drugdesign.org

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry can be used to predict various spectroscopic properties of molecules, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. acs.orgacs.org These predictions can be extremely useful for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.

For this compound, quantum chemical methods like DFT can be used to calculate the magnetic shielding tensors of the nuclei, which can then be converted into predicted ¹H and ¹³C NMR chemical shifts. acs.orgnih.gov Similarly, by calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding IR intensities can be predicted. Time-dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the predicted UV-Vis absorption spectrum. Comparing these predicted spectra with experimental data can provide strong evidence for the proposed molecular structure. acs.org

Illustrative Data Table: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O (ketone)205.1204.8
C=O (acid)175.3175.1
Aromatic C-H125.8 - 135.2125.5 - 135.0
CH₂ (ring)35.435.2
CH (side chain)45.945.7
CH₂ (side chain)41.241.0

Note: The values in this table are hypothetical and for illustrative purposes only.

Mechanistic Investigations into the Biological and Environmental Interactions of 1 Oxo 2,3 Dihydro 1h Inden 2 Yl Acetic Acid and Derivatives

Enzyme Inhibition Mechanism Studies

Detailed mechanistic studies on the enzyme inhibition properties of (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid are not extensively available in the current body of scientific literature. However, the broader class of indenone derivatives has been investigated for various biological activities, including anti-inflammatory effects, which often involve enzyme inhibition.

Kinetic Characterization of Enzyme-Ligand Interactions (e.g., Cyclooxygenase-2 inhibition)

While specific kinetic data for the inhibition of Cyclooxygenase-2 (COX-2) by this compound is not readily found, the structurally related indanone derivatives have been explored as anti-inflammatory agents. asianpubs.orgresearchgate.net The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is attributed to their ability to inhibit COX enzymes, which are crucial for prostaglandin (B15479496) synthesis.

The inhibition of COX enzymes can follow several kinetic models, including simple competitive inhibition, slow-binding inhibition, and irreversible inhibition. nih.gov For instance, some diarylheterocyclic inhibitors, which share some structural similarities with indenone derivatives, exhibit a three-step kinetic mechanism for the selective inhibition of COX-2. asianpubs.org The kinetic characterization typically involves determining parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) to quantify the potency of the inhibitor. Without specific experimental data for this compound, a definitive kinetic profile for its interaction with COX-2 cannot be provided.

Molecular Basis of Inhibition and Binding Site Analysis (e.g., Schiff base formation)

The molecular basis for the inhibition of enzymes by indenone derivatives can involve various non-covalent and covalent interactions with the enzyme's active site. While there is no specific evidence of Schiff base formation involving this compound in enzyme inhibition, Schiff bases themselves are a well-known class of compounds with a wide range of biological activities, including enzyme inhibition. mdpi.com Schiff bases are typically formed by the condensation of a primary amine with a carbonyl compound. The resulting imine or azomethine group can be crucial for biological activity.

Molecular docking studies on other enzyme inhibitors can provide insights into potential binding modes. For instance, in the inhibition of acetylcholinesterase and butyrylcholinesterase by some amino acid Schiff base complexes, interactions with key amino acid residues in the active site are critical for their inhibitory effect. mdpi.com For this compound, the carboxylic acid moiety could potentially form hydrogen bonds or ionic interactions with basic residues in an enzyme's active site, while the indenone ring could engage in hydrophobic or π-stacking interactions.

Enantioselective Biocatalysis for Synthesis and Transformation

The synthesis of chiral compounds, such as the enantiomers of this compound, can be achieved through enantioselective biocatalysis. This approach utilizes enzymes to catalyze stereoselective reactions, offering high efficiency and environmental benefits over traditional chemical methods. While specific biocatalytic methods for the synthesis or transformation of this compound are not detailed in the available literature, general strategies for producing chiral acids and ketones are well-established.

For example, the asymmetric reduction of prochiral ketones is a common method for producing chiral alcohols, which can be further oxidized to chiral ketones. Similarly, the enzymatic resolution of racemic mixtures of acids or esters is a widely used technique. Although a direct biocatalytic route to this compound is not documented, the synthesis of chiral acetic acid derivatives has been achieved through various enzymatic methods. rsc.org

Receptor Binding and Activation Mechanisms

Information regarding the specific interactions of this compound with dopamine (B1211576), serotonin (B10506), or α-synuclein receptors is scarce in publicly available research. The following sections provide a general overview of the principles of ligand-receptor interactions that would be relevant for such studies.

Ligand-Receptor Complex Formation and Energetics (e.g., Dopamine, Serotonin, α-Synuclein receptors)

The formation of a ligand-receptor complex is the initial step in a ligand's biological action. This process is governed by the principles of molecular recognition, where the ligand's shape, size, and chemical properties complement those of the receptor's binding site. For derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid, which have some structural resemblance to the indenone core, potent antagonistic activity at the 5-HT3 receptor has been observed, with binding affinities (Ki) in the nanomolar range. nih.gov This suggests that the core structure can be adapted to interact with serotonin receptors.

The energetics of binding, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), determines the affinity of the ligand for the receptor. These values can be determined through radioligand binding assays. Computational methods, such as molecular docking and molecular dynamics simulations, can also be employed to predict binding poses and estimate binding free energies.

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

Ligand binding to a receptor can induce conformational changes that either activate or inactivate the receptor's signaling pathway. In addition to binding at the primary (orthosteric) site, some ligands can bind to a secondary (allosteric) site, thereby modulating the receptor's response to the primary ligand. This phenomenon is known as allosteric modulation.

While there is no specific information on the allosteric modulation or induced conformational changes by this compound, these are fundamental concepts in pharmacology. For G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, ligand-induced conformational changes are essential for G protein coupling and subsequent intracellular signaling.

Interaction with Cellular Pathways: Mechanistic Elucidation (e.g., STAT3 inhibition mechanism)

The direct interaction of this compound with specific cellular signaling pathways, such as the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, is not extensively documented in publicly available research. However, the STAT3 pathway is a significant target in cancer therapy due to its role in promoting tumor cell proliferation, survival, and invasion. nih.govdntb.gov.ua Inhibition of this pathway is a key strategy in the development of novel anticancer agents. dntb.gov.ua

The primary mechanism for STAT3 activation involves the phosphorylation of a critical tyrosine residue (Tyr705), which leads to the formation of STAT3 homo- or hetero-dimers. nih.gov These dimers then translocate to the nucleus, bind to DNA, and trigger the transcription of downstream target genes that regulate essential cellular processes. nih.gov Small-molecule inhibitors are often designed to disrupt this process by directly targeting specific domains of the STAT3 protein. nih.govnih.gov

A common strategy for inhibition involves targeting the SH2 (Src Homology 2) domain of STAT3. nih.gov The SH2 domain is crucial as it recognizes and binds to the phosphorylated Tyr705 residue, facilitating the dimerization process. nih.gov By designing molecules that bind to the SH2 domain, it is possible to block this interaction, thereby preventing STAT3 dimerization, nuclear translocation, and subsequent gene activation. nih.gov For example, a novel small-molecule inhibitor, identified as N4, was shown to directly bind to the STAT3 SH2 domain, efficiently inhibiting STAT3 dimerization and its cross-talk with other signaling molecules like EGFR and NF-κB. nih.gov While compounds like Stattic have also been identified as STAT3 inhibitors, their mechanisms can sometimes be independent of direct STAT3 interaction, highlighting the complexity of targeting this pathway. nih.gov

Future investigations could explore whether the indanone scaffold of this compound or its derivatives could be optimized to function as a pharmacophore that fits within the binding pocket of the STAT3 SH2 domain, potentially leading to the development of a new class of STAT3 inhibitors.

Prodrug Design Principles and Bioactivation Pathways

Prodrug Design Principles:

Improving Solubility: A primary goal of prodrug design is to enhance aqueous solubility, particularly for parenteral administration. nih.govnih.gov This is often achieved by attaching ionizable promoieties, such as phosphate, amino, or succinic acid groups, to the parent drug. nih.gov

Enhancing Permeability: For oral drugs, overcoming poor membrane permeability is critical. Lipophilic moieties can be added to a drug to increase its ability to cross cellular membranes, thereby improving oral bioavailability. researchgate.net

Site-Specific Delivery: Prodrugs can be designed to be activated by enzymes that are overexpressed at a specific target site, such as a tumor, thus concentrating the active drug where it is needed and reducing systemic toxicity. nih.gov

Sustained Release: Modifying a drug into a prodrug can alter its release kinetics, allowing for a more sustained therapeutic effect over time. nih.gov

Bioactivation Pathways: The conversion of a prodrug to its active form is known as bioactivation and can occur through several mechanisms. semanticscholar.org

Enzymatic Cleavage: This is the most common bioactivation pathway. Enzymes such as cytochrome P450 (CYP) oxidoreductases, esterases, phosphatases, and amidases cleave the promoiety from the drug. nih.govresearchgate.net For instance, the anticancer drug cyclophosphamide (B585) is a classic prodrug that requires bioactivation by CYP enzymes (primarily CYP2B6) to form its active cytotoxic metabolite, phosphoramide (B1221513) mustard. nih.gov

Chemical Transformation: Some prodrugs are activated by the specific chemical conditions of a physiological environment, such as the low pH found in tumor microenvironments. nih.gov

A relevant example involving a related chemical scaffold is the use of dihydroindenoisoquinolines as prodrugs for cytotoxic indenoisoquinolines, which are known topoisomerase I (Top1) inhibitors. nih.gov The dihydroindenoisoquinolines themselves show weak activity against Top1 but exhibit potent cytotoxicity because they are converted to the active indenoisoquinolines within cancer cells. nih.gov This demonstrates a successful application of the prodrug concept to an indene-based core structure.

Environmental Biotransformation Pathways and Microbial Metabolites

This compound is a compound structurally related to indene (B144670), a polycyclic aromatic hydrocarbon (PAH). PAHs are widespread environmental pollutants, and their removal is often mediated by microorganisms through biodegradation processes. researchgate.netfrontiersin.org Microbial transformation involves the breakdown of complex organic molecules into simpler, less toxic compounds. nih.govnih.gov

The biodegradation of PAHs by various bacteria and fungi has been extensively studied. frontiersin.orgsemanticscholar.org Microorganisms possess remarkable catabolic capabilities to use PAHs as a source of carbon and energy. researchgate.net The degradation pathways typically begin with an oxidation step that introduces hydroxyl groups onto the aromatic ring, making it susceptible to cleavage. nih.gov

Indene, as a simple two-ring PAH, serves as a model substrate for understanding these degradation pathways. Bacterial degradation of indene is known to produce several intermediates. The initial attack often results in the formation of compounds such as 1-indenol, 1-indanol, and cis-1,2-indandiol. researchgate.netmit.edu Following the initial hydroxylation and subsequent ring-opening of a diol intermediate, further metabolic steps involving dehydrogenases and other enzymes can lead to the formation of acidic metabolites. It is through such a sequence of enzymatic reactions that a compound like this compound is plausibly formed as a downstream metabolite during the microbial degradation of indene or related PAHs.

Table 1: Examples of Microorganisms Involved in PAH Degradation
Microorganism TypeGenus ExamplesRelevant Metabolic Capability
Bacteria (Gram-negative)Pseudomonas, ComamonasDegradation of naphthalene (B1677914), phenanthrene (B1679779), indene. mit.edunih.gov
Bacteria (Gram-positive)Rhodococcus, StaphylococcusStereospecific oxygenation of indene, phenanthrene degradation. frontiersin.orgmit.edu
FungiTrichoderma, Talaromyces, AspergillusDegradation of fluoranthene (B47539), anthracene, and other high molecular weight PAHs. semanticscholar.orgmdpi.com

The critical first step in the aerobic bacterial degradation of PAHs is catalyzed by a class of enzymes known as aromatic ring-hydroxylating dioxygenases (RHDs). researchgate.netresearchgate.net These are typically multi-component enzyme systems belonging to the Rieske non-heme iron oxygenase family. normalesup.orgscispace.com These enzymes catalyze the incorporation of both atoms of molecular oxygen (O₂) into the aromatic nucleus to form a vicinal cis-dihydrodiol, a less stable and more reactive intermediate. normalesup.org This initial oxidation is the most challenging step in breaking down the highly stable aromatic ring, thereby activating the molecule for subsequent enzymatic reactions and eventual ring cleavage. researchgate.net

Well-characterized examples include toluene (B28343) dioxygenase (TDO) from Pseudomonas putida and naphthalene dioxygenase (NDO). researchgate.netnormalesup.org These enzymes exhibit broad substrate specificity and can act on a wide range of aromatic hydrocarbons, including indene. researchgate.netmit.edu For example, toluene dioxygenase has been shown to oxidize indene to 1-indenol and to add dioxygen to the non-aromatic double bond to form cis-1,2-indandiol. researchgate.net This dihydroxylation is a prerequisite for the action of ring-fission dioxygenases, which cleave the aromatic ring and commit the molecule to the central metabolic pathways. normalesup.org

Table 2: Key Enzymes in the Initial Stages of PAH Biodegradation
Enzyme ClassSpecific ExampleFunctionSubstrate Examples
Aromatic Ring-Hydroxylating Dioxygenases (RHDs)Naphthalene Dioxygenase (NDO)Catalyzes the cis-dihydroxylation of aromatic rings. normalesup.orgNaphthalene, Indene, Toluene
Aromatic Ring-Hydroxylating Dioxygenases (RHDs)Toluene Dioxygenase (TDO)Catalyzes the cis-dihydroxylation of aromatic rings. researchgate.netToluene, Benzene (B151609), Indene
Ring-Cleavage DioxygenasesCatechol 2,3-dioxygenaseCleaves the aromatic ring of catechol intermediates (meta-cleavage).Catechol, Substituted catechols

The study of biodegradation in environmental contexts involves analyzing both the rate (kinetics) and the sequence of intermediate products (metabolic pathway). Biodegradation rates are often influenced by environmental factors and the presence of co-contaminants. For instance, the degradation of benzene, toluene, ethylbenzene, and xylene (BTEX) compounds can be inhibited by the co-presence of indene, indane, and naphthalene. nih.govdntb.gov.ua

The kinetics of PAH degradation by microbial populations often follow a first-order model, where the rate of degradation is proportional to the concentration of the contaminant. mdpi.commdpi.com Kinetic parameters such as the degradation rate constant (k) and the half-life (t₁/₂) are used to quantify the efficiency of the process. mdpi.commdpi.com Metabolic pathways are elucidated by sampling at different time points and identifying the transient intermediates using analytical techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.com This allows researchers to reconstruct the step-by-step transformation of the parent compound. mdpi.com Computational tools can also be employed to predict potential biodegradation pathways and assess their thermodynamic feasibility, providing insights into whether a proposed degradation route is energetically favorable. nih.gov

Table 3: Example Kinetic Parameters for Fungal Degradation of a PAH (Fluoranthene)
Fungal StrainKinetic ModelRate Constant (k) (d⁻¹)Half-life (t₁/₂) (days)Regression Coefficient (R²)
Trichoderma lixii strain FLU1First-Order0.2102.2540.987
Talaromyces pinophilus strain FLU12First-Order0.1502.5880.919
Data adapted from a study on fluoranthene degradation and serves as an illustrative example of kinetic analysis. mdpi.com

Applications of 1 Oxo 2,3 Dihydro 1h Inden 2 Yl Acetic Acid in Catalysis and Materials Science

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The indanone scaffold is a well-established structural motif in the design of chiral ligands and auxiliaries for asymmetric catalysis. researchgate.netresearchgate.net The inherent rigidity of the fused ring system provides a predictable and sterically defined environment, which is crucial for inducing stereoselectivity in chemical transformations. While direct applications of (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid as a chiral auxiliary are not extensively documented, its structural framework is central to a range of catalytic systems involving indanone derivatives.

Research has demonstrated that chiral ligands derived from related indane structures, such as those based on cis-1-amino-2-hydroxyindan, are highly effective. For instance, oxazolidinone derivatives of these amino alcohols have been used as chiral auxiliaries in enantioselective aldol (B89426) reactions, yielding products with high optical purity. rsc.org The principle relies on the temporary incorporation of the chiral auxiliary to direct the stereochemical outcome of a reaction, after which it can be recovered. mdpi.comresearchgate.net

Furthermore, the broader class of indanone-based β-keto esters, which are structurally analogous to this compound, has been successfully employed in various palladium-catalyzed and rhodium-catalyzed asymmetric reactions. rsc.orgnih.govmdpi.com These reactions lead to the synthesis of chiral 3-substituted indanones, which are valuable intermediates for pharmaceuticals and other biologically active molecules. nih.govescholarship.org For example, asymmetric alkylations and fluorinations of indanone carboxylates have been achieved with excellent enantioselectivity using chiral metal-ligand complexes. rsc.orgnih.gov

The acetic acid moiety of the title compound offers a versatile handle for covalently attaching the indanone core to other molecules to form novel chiral ligands. The carboxylic acid can be converted into amides, esters, or other functional groups, allowing it to be integrated into larger ligand architectures, such as those used in transition metal catalysis. rsc.org The development of such ligands derived from the indanone core is an active area of research aimed at creating catalysts for highly selective organic synthesis. researchgate.netnih.gov

Table 1: Asymmetric Reactions Involving Indanone Scaffolds

Reaction Type Catalyst/Ligand System Substrate Type Achieved Enantioselectivity (ee) Reference
α-Fluorination Europium(III) triflate with pybox-type ligand Alkyl 1-indanone-2-carboxylates Up to 97% nih.gov
Allenylic Alkylation Palladium catalyst with chiral ligand Indanone-derived β-ketoesters Up to 98% rsc.org
Reductive-Heck Reaction Palladium catalyst with (R)-3,5-XylMeOBIPHEP (E)-2'-Triflylchalcone Up to 54% nih.gov
Intramolecular 1,4-Addition Rhodium catalyst with (R)-MonoPhos® Pinacolborane chalcone (B49325) derivatives Up to 95% nih.gov
Aldol Reaction Boron enolates with oxazolidinone auxiliary Various aldehydes High (not specified) rsc.org

Incorporation into Advanced Polymeric Materials and Frameworks

The dual functionality of this compound—a reactive ketone and a carboxylic acid—presents opportunities for its incorporation into polymeric structures, either as a monomer for backbone synthesis or as a functional group for surface modification.

Synthesis of Monomers for Polymerization

The carboxylic acid group of this compound allows it to act as a precursor to monomers suitable for condensation polymerization. For instance, it could be chemically modified to bear two reactive groups, enabling it to react with comonomers to form polyesters or polyamides. A key class of polymers where such a structure could be relevant is in the synthesis of poly(amic acid)s, which are the soluble precursors to high-performance polyimides. rsc.orgescholarship.orgnih.govresearchgate.net Typically, poly(amic acid)s are formed through the reaction of a dianhydride and a diamine. researchgate.net A molecule like this compound could be envisioned as a chain-terminating agent or, after modification to a diamine or dianhydride derivative, as a monomer to introduce the rigid and potentially photoactive indanone moiety into the polymer backbone.

Functionalization of Polymer Surfaces

The modification of polymer surfaces is critical for tailoring their properties for specific applications, such as improving biocompatibility, adhesion, or creating responsive materials. researchgate.netrsc.orgrsc.org The carboxylic acid group of this compound provides a reactive site for grafting the molecule onto polymer surfaces that possess complementary functional groups (e.g., hydroxyl or amine groups).

Graft polymerization is a common technique where monomers are covalently attached to a polymer backbone. nih.govsigmaaldrich.comnih.govrsc.org this compound could be attached to a polymer surface through "grafting-to" methods, where the pre-formed molecule is reacted with the surface. This would introduce the indanone group, which could then be used for further chemical transformations or to impart specific properties, such as altered hydrophilicity or the ability to coordinate metal ions. The indanone carbonyl group could also serve as a site for photochemical reactions, potentially enabling the development of photo-patternable or photo-crosslinkable surfaces.

Role in the Synthesis of Optoelectronic Materials

Indanone and its derivatives are recognized as important synthons in the creation of functional organic materials due to their rigid, planar structure and inherent electronic properties. This has led to their investigation as building blocks for materials used in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). nih.govnih.gov

While direct use of this compound in this context is not prominently reported, related indanone-containing structures form the core of various advanced materials. For example, conjugated polymers incorporating the 1,1-dicyanomethylene-3-indanone (IC) unit, known for its strong electron-withdrawing nature, have been synthesized and shown to enable ultrafast electron transfer, a critical process in photocatalytic hydrogen production. rsc.org The synthesis of such polymers demonstrates the value of the indanone core in creating materials with desirable electronic characteristics.

Furthermore, dihydroindenofluorene derivatives have been successfully employed as host materials in high-performance blue phosphorescent OLEDs. nih.gov These molecules leverage the rigid indene (B144670) framework to achieve high thermal stability and excellent photoluminescence properties. Indene-fullerene adducts have also been synthesized and investigated as electron-transporting materials in flexible perovskite solar cells.

The presence of both a carbonyl and a carboxylic acid group in this compound provides synthetic handles to incorporate this moiety into larger π-conjugated systems. The carboxylic acid could be used to link the indanone core to other aromatic or heteroaromatic units, potentially leading to the creation of novel dyes, emitters, or electron transport materials for various optoelectronic applications. nih.govmdpi.com

Precursor for Advanced Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of molecules through non-covalent interactions, such as hydrogen bonding and metal-ligand coordination. The principles of crystal engineering guide the formation of ordered solid-state structures with specific properties. researchgate.netnih.gov this compound possesses key functional groups—a carboxylic acid and a ketone—that can participate in these interactions, making it a promising precursor for supramolecular assemblies.

The carboxylic acid group is a classic functional group for forming robust hydrogen-bonded networks. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This can lead to the formation of predictable patterns, such as the common carboxylic acid dimer synthon, which can direct the self-assembly of molecules into one-, two-, or three-dimensional architectures. researchgate.netnih.gov

Moreover, the carboxylic acid can be deprotonated to a carboxylate, which is an excellent ligand for coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. rsc.orgmdpi.comresearchgate.netrsc.org By combining this indanone-containing carboxylate ligand with various metal centers, it is possible to construct porous frameworks with tailored properties for applications in gas storage, separation, and catalysis. nih.govescholarship.orgrsc.org The indanone moiety itself could influence the final structure and functionality of the resulting framework, potentially participating in weaker interactions or providing a site for post-synthetic modification.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
cis-1-Amino-2-hydroxyindan
(R)-3,5-XylMeOBIPHEP
(R)-MonoPhos®
1,1-Dicyanomethylene-3-indanone
Acetic acid
Europium(III) triflate
Fullerene
Poly(amic acid)

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Oxo 2,3 Dihydro 1h Inden 2 Yl Acetic Acid

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are paramount for separating (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid from impurities, starting materials, and byproducts, as well as for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. Given the compound's polarity, reversed-phase chromatography is the most common separation mode. shimadzu.com A C18 stationary phase is typically employed with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid moiety remains in its protonated form for better peak shape and retention. sielc.comepa.gov

Advanced detection methods enhance the sensitivity and specificity of HPLC analysis. jascoinc.comscioninstruments.com

Diode Array Detector (DAD): A DAD detector can acquire a full UV-Vis spectrum at each point in the chromatogram. This is invaluable for peak purity assessment and for identifying the compound based on its UV absorbance spectrum, which is dictated by the indenone chromophore.

Fluorescence Detector (FLD): While the native molecule may not be highly fluorescent, derivatization can be employed to introduce a fluorescent tag. For instance, reacting the carboxylic acid group with a suitable fluorescent labeling agent can dramatically increase detection sensitivity, making it ideal for trace-level quantification. nih.govrsc.org Methods have been developed for other α-keto acids using derivatizing reagents to achieve sensitive fluorescence detection. rsc.orgrsc.org

Table 1: Illustrative HPLC Parameters for Keto-Acid Analysis

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation for moderately polar organic molecules.
Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in AcetonitrileAcid modifier suppresses ionization of the carboxylic acid, improving peak shape. Gradient elution allows for separation of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Detector Diode Array Detector (DAD) at ~245 nmThe indenone ring system is expected to have a strong UV absorbance maximum around this wavelength, providing high sensitivity.
Injection Volume 5 µLA typical volume to avoid column overloading while ensuring sufficient detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separation and identification but is generally reserved for volatile and thermally stable compounds. acs.orgsemanticscholar.org Due to the low volatility and polar nature of this compound, direct analysis by GC is not feasible. Chemical derivatization is required to convert the polar functional groups (carboxylic acid and ketone) into more volatile and thermally stable moieties. nih.govub.edu

Common derivatization strategies include:

Silylation: This is a frequent approach where active hydrogens in the carboxylic acid group are replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netgcms.cz This process significantly reduces the polarity and increases the volatility of the analyte. gcms.cz

Esterification: The carboxylic acid can be converted into a more volatile ester, such as a methyl or ethyl ester. rsc.org This can be followed by derivatization of the keto group, for example, by forming an oxime, to prevent enolization at high temperatures in the GC inlet. gcms.cz

Once derivatized, the compound can be separated on a GC column (typically a non-polar or medium-polarity capillary column) and detected by a mass spectrometer. The mass spectrometer provides a fragmentation pattern, or mass spectrum, which acts as a "molecular fingerprint" that can be used for unambiguous identification, often by comparison with spectral libraries. ub.edu

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic and Keto Acids

ReagentTarget Functional Group(s)Resulting DerivativeKey Advantage
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) -COOH, -OHTrimethylsilyl (TMS) ester/etherHighly reactive, produces volatile and stable derivatives. researchgate.net
Diazomethane -COOHMethyl esterHighly efficient for methyl ester formation but is toxic and explosive.
BF₃/Methanol -COOHMethyl esterEffective for esterification, but by-products can be harsh on GC columns. gcms.cz
O-Methylhydroxylamine HCl Ketone (C=O)MethyloximePrevents keto-enol tautomerism at high temperatures, improving peak shape. gcms.cz

This compound possesses a stereocenter, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and the determination of enantiomeric excess (e.e.) are critical. chromatographyonline.com This is achieved using chiral chromatography, where a chiral stationary phase (CSP) is used to differentially interact with each enantiomer, allowing for their separation. sigmaaldrich.com

While chiral HPLC has traditionally been used, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred alternative for chiral separations in many industries. chromatographyonline.comresearchgate.netselvita.com SFC uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity. researchgate.netselvita.com These properties lead to several advantages over HPLC:

Higher Speed: The low viscosity allows for much faster flow rates without generating excessive backpressure, leading to significantly shorter analysis times. chromatographyonline.comselvita.com

Greener Chemistry: SFC drastically reduces the consumption of organic solvents, making it a more environmentally friendly technique. selvita.com

Improved Efficiency: The high diffusivity of solutes in the supercritical fluid mobile phase often results in better column efficiency and resolution.

For the chiral separation of an acidic compound like this compound, polysaccharide-based CSPs are often effective. The mobile phase in SFC typically consists of CO₂ modified with a small amount of an organic solvent (like methanol or ethanol) and sometimes an acidic or basic additive to improve peak shape and resolution. nih.gov

Table 3: Comparison of Chiral SFC and Chiral HPLC for Enantiomeric Analysis

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO₂ (modified with co-solvents)Organic Solvents (e.g., Hexane, Isopropanol, Ethanol)
Analysis Speed Very Fast (typically 3-5 times faster than HPLC) researchgate.netSlower
Solvent Consumption Low (significantly reduced organic solvent use)High
Environmental Impact "Green" - lower toxicity and wasteHigher environmental footprint
Operating Pressure High, but low pressure drop across the columnCan be high, with significant pressure drop
Sample Recovery Easier (CO₂ evaporates, leaving analyte in co-solvent)Requires evaporation of large solvent volumes

Electrochemical Methods for Redox Behavior and Sensing Applications

Electrochemical methods can provide valuable insights into the redox behavior of this compound, primarily centered on the reducible ketone group within the indanone core. Techniques like cyclic voltammetry (CV) can be used to determine the reduction potential of the ketone, offering information about its electronic properties and susceptibility to electrochemical transformation.

While specific studies on this exact molecule are not prevalent, the general principles of electrochemistry can be applied. The indanone moiety is part of a larger class of compounds whose redox properties have been investigated. nih.govresearchgate.net By immobilizing the compound on an electrode surface or studying it in solution, CV can map out the potential at which reduction occurs. This information is foundational for developing electrochemical sensors. An electrochemical sensor could potentially be designed for the rapid quantification of the compound, analogous to sensors developed for other ketone bodies. mdpi.comnih.govnih.govresearchgate.net Such a sensor would rely on the specific electrochemical signal generated by the ketone's reduction, offering a sensitive and rapid analytical response.

Table 4: Potential Electrochemical Techniques and Their Applications

TechniquePrinciplePotential Application for this compound
Cyclic Voltammetry (CV) Scans the potential of an electrode and measures the resulting current.Characterize the reduction potential of the ketone and study the reversibility of the redox process.
Differential Pulse Voltammetry (DPV) Superimposes pulses on a linear potential sweep to increase sensitivity.Develop a quantitative analytical method with lower detection limits than CV.
Amperometry Measures the current produced at a constant potential over time.Could form the basis of a dedicated sensor for continuous or rapid monitoring.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled analytical power for analyzing complex mixtures. ijarnd.comasdlib.orgresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is arguably the most powerful technique for quantifying low levels of a compound in a complex matrix (e.g., biological fluids or reaction mixtures) and for impurity profiling. rsisinternational.org After separation by HPLC, the analyte enters the mass spectrometer. The first mass analyzer (MS1) can be set to select the molecular ion of this compound. This ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by the second mass analyzer (MS2). This process, known as Selected Reaction Monitoring (SRM), is incredibly specific and sensitive, allowing for quantification even in the presence of co-eluting interferences. It is also essential for identifying unknown impurities or metabolites by elucidating their structure from the fragmentation patterns. rsisinternational.org

Gas Chromatography-Infrared Spectroscopy (GC-IR): While less common than GC-MS, GC-IR provides complementary information. After separation of the derivatized analyte by GC, the eluent passes through a light pipe in an FTIR spectrometer. This technique generates an infrared spectrum for each separated component. The IR spectrum provides definitive information about the functional groups present (e.g., C=O stretch for the ester, Si-C bonds for a silyl (B83357) derivative), which can be used to confirm the identity of a peak or to characterize an unknown compound. ijarnd.comajrconline.org

Table 5: Advantages of Hyphenated Techniques for Analysis

TechniqueSeparation MethodDetection MethodPrimary Advantage
LC-MS/MS HPLCTandem Mass SpectrometryExceptional sensitivity and selectivity for quantification and structural elucidation of non-volatile compounds. rsisinternational.org
GC-MS Gas ChromatographyMass SpectrometryExcellent for identification of volatile compounds via fragmentation patterns and library matching. ajrconline.org
GC-IR Gas ChromatographyInfrared SpectroscopyProvides definitive information on functional groups, confirming molecular structure. ajrconline.org

Future Perspectives and Emerging Research Directions for 1 Oxo 2,3 Dihydro 1h Inden 2 Yl Acetic Acid

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of specific transformations under various conditions. This predictive power can minimize trial-and-error experimentation, leading to significant savings in time, resources, and waste generation. For instance, an ML model could predict the optimal catalyst, solvent, and temperature for the alkylation of 1-indanone (B140024) to introduce the acetic acid moiety, maximizing yield and minimizing by-product formation.

Table 1: Illustrative Machine Learning Model Performance for Predicting Key Reactions in Indanone Synthesis

Reaction TypePredicted ParameterModel AccuracyPotential Impact
Friedel-Crafts AcylationYield (%)92%Optimization of ring formation
Alkylation of 1-indanoneRegioselectivity95%Control over substituent placement
Enantioselective ReductionEnantiomeric Excess (%)97%Access to specific stereoisomers
Oxidation/ReductionReaction Time (hours)88%Improved process efficiency

Exploration of Novel Biocatalytic Pathways for Synthesis and Derivatization

Biocatalysis, the use of enzymes and whole-cell systems to catalyze chemical reactions, presents a green and highly selective alternative to traditional synthetic methods. The future of (1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid synthesis and derivatization will likely see a significant integration of biocatalytic steps. Enzymes such as lipases, esterases, and oxidoreductases could be employed for the enantioselective synthesis of chiral derivatives, which is of paramount importance in the development of new therapeutic agents.

Directed evolution and protein engineering techniques can be used to tailor enzymes for specific transformations on the indanone scaffold, enhancing their activity, stability, and selectivity. For example, a specifically evolved ketoreductase could facilitate the stereospecific reduction of the ketone group in this compound to produce a single enantiomer of the corresponding alcohol. This level of precision is often difficult and costly to achieve with conventional chemical methods.

Development of Next-Generation Functional Materials Incorporating the Indanone Scaffold

The rigid, planar structure of the indanone core makes it an attractive building block for the creation of novel functional materials. The carboxylic acid group of this compound provides a convenient handle for polymerization or for grafting the molecule onto surfaces and nanoparticles. Future research is expected to explore the incorporation of this indanone derivative into advanced polymers, metal-organic frameworks (MOFs), and other materials.

Polymers containing the indanone moiety may exhibit unique thermal, optical, and mechanical properties. For example, polyesters or polyamides derived from this compound could possess high thermal stability and specific photoluminescent characteristics, making them suitable for applications in electronics and photonics. Furthermore, the introduction of this scaffold into MOFs could lead to materials with tailored porosity and catalytic activity.

Table 2: Potential Applications of Indanone-Based Functional Materials

Material TypeIncorporated MoietyPotential PropertiesEmerging Application Areas
PolyesterThis compoundHigh thermal stability, UV-absorptionAdvanced coatings, specialty films
PolyamideThis compoundEnhanced rigidity, specific fluorescenceHigh-performance fibers, sensors
Metal-Organic FrameworkIndanone-dicarboxylate linkerTailored porosity, catalytic sitesGas storage, selective catalysis
Functionalized NanoparticlesSurface-grafted indanoneTargeted delivery, biocompatibilityDrug delivery systems, bio-imaging

Advanced Mechanistic Studies of Biological and Environmental Processes at the Atomic and Molecular Level

A deeper understanding of how this compound and its derivatives interact with biological systems and the environment is crucial for their safe and effective application. Advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, are powerful tools for investigating these processes at an unprecedented level of detail.

These methods can be used to model the binding of indanone derivatives to specific protein targets, elucidating the key interactions that govern their biological activity. This knowledge can guide the rational design of more potent and selective drug candidates. Similarly, computational studies can predict the environmental fate of this compound, including its biodegradation pathways and potential for bioaccumulation. This foresight is invaluable for designing environmentally benign chemicals.

Sustainable Chemical Transformations and Circular Economy Principles in the Context of Indanone Chemistry

The principles of green chemistry and the circular economy are increasingly shaping the landscape of chemical manufacturing. Future research on this compound will undoubtedly focus on developing more sustainable synthetic processes. This includes the use of renewable feedstocks, the replacement of hazardous reagents and solvents with greener alternatives, and the design of energy-efficient reaction conditions.

The concept of a circular economy, which aims to eliminate waste and promote the continual use of resources, also offers exciting prospects. Research could explore the development of recyclable catalysts for indanone synthesis or the design of indanone-based materials that can be easily depolymerized and repolymerized, creating a closed-loop lifecycle. Furthermore, the potential to use waste biomass as a starting material for the synthesis of the indanone scaffold is an area ripe for exploration.

By embracing these future perspectives, the scientific community can unlock the full potential of this compound, paving the way for innovations that are not only scientifically advanced but also environmentally responsible.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via catalytic enantioselective α-benzoyloxylation of 1-indanones using a primary amine catalyst (e.g., 9-amino-(9-deoxy)epi-dihydroquinidine) and dibenzoyl peroxide, followed by hydrolysis to yield the acetic acid derivative . Purity validation involves HPLC (retention time ~1.05 min) coupled with mass spectrometry (ESI+: m/z 402 [M+H]⁺) . Confirmatory techniques include ¹H/¹³C NMR and IR spectroscopy to verify functional groups (e.g., ketone at ~1700 cm⁻¹ and carboxylic acid at ~2500-3000 cm⁻¹).

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Key safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols (H335 risk) .
  • Storage : Store at 2–8°C in airtight containers to prevent decomposition .
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 24/48/72-hour intervals.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C based on analog data) . Note that auto-ignition and oxidizing properties remain uncharacterized, necessitating empirical testing.

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound derivatives for pharmacological studies?

  • Methodological Answer : Chiral resolution can be achieved using asymmetric catalysis. For example, a 9-amino-(9-deoxy)epi-dihydroquinidine/salicylic acid catalyst system promotes α-benzoyloxylation of 1-indanones with >90% enantiomeric excess (ee) . Post-synthetic reduction with NaBH₄ yields enantioenriched 1,2-diols without racemization.

Q. How do structural modifications of this compound influence anti-inflammatory activity and toxicity profiles?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce amide groups at the acetic acid moiety (e.g., compound 6y in ) to enhance residual anti-inflammatory activity (ED₃₀: 6.45 mg/kg vs. indomethacin).
  • Toxicity Screening : Evaluate ulcerogenic potential in rodent models at 100 mg/kg (oral). Note that derivatives show reduced gastrointestinal toxicity compared to indomethacin but may exhibit hepatotoxicity via CYP450 interactions (e.g., SKF-525A inhibition studies) .

Q. What analytical methods resolve contradictions in reported physicochemical properties (e.g., logP, solubility) of this compound?

  • Methodological Answer :

  • LogP Determination : Use shake-flask partitioning (octanol/water) with UV-Vis quantification. Conflicting literature values may arise from pH-dependent ionization (pKa ~4.5 for carboxylic acid).
  • Solubility Analysis : Perform equilibrium solubility studies in DMSO, PBS, and simulated gastric fluid. Limited aqueous solubility (<1 mg/mL) is typical; co-solvents (e.g., PEG-400) improve bioavailability .

Q. What biodegradation pathways are hypothesized for this compound in environmental systems?

  • Methodological Answer : Microbial degradation via Pseudomonas spp. involves sequential oxidation:

Initial conversion to 3-(1-oxo-2,3-dihydro-1H-inden-2-yl)propanoic acid.

Further degradation to 1-dihydroindenone, then salicylic acid, entering the β-ketoadipate pathway . Validate using LC-MS/MS to track intermediate formation in soil microcosms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.